molecular formula C8H16ClNO2 B2742590 Methyl 2-(cyclobutylamino)propanoate hydrochloride CAS No. 2170123-32-5

Methyl 2-(cyclobutylamino)propanoate hydrochloride

Cat. No.: B2742590
CAS No.: 2170123-32-5
M. Wt: 193.67
InChI Key: XGOIENKZVOWEOP-UHFFFAOYSA-N
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Description

Methyl 2-(cyclobutylamino)propanoate hydrochloride is a hydrochlorinated ester derivative featuring a cyclobutylamine substituent. The cyclobutyl ring introduces steric constraints and moderate lipophilicity compared to larger cycloalkanes like cyclohexane .

Properties

IUPAC Name

methyl 2-(cyclobutylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6(8(10)11-2)9-7-4-3-5-7;/h6-7,9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOIENKZVOWEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC1CCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(cyclobutylamino)propanoate hydrochloride involves the reaction of cyclobutylamine with methyl 2-bromopropanoate under controlled conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclobutylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Methyl 2-(cyclobutylamino)propanoate hydrochloride has several notable applications across different scientific disciplines:

Chemistry

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing various organic compounds, allowing for the development of more complex molecular structures.
  • Reagent in Chemical Reactions: The compound can undergo oxidation, reduction, and substitution reactions, making it versatile in synthetic chemistry .

Biology

  • Biological Activity Studies: Research has indicated potential biological activities, particularly in cancer research. The compound's interactions with biomolecules are under investigation to understand its effects on cellular processes .
  • Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity against specific bacterial strains, although further optimization is needed to enhance its efficacy .

Medicine

  • Therapeutic Potential: Investigated for its possible therapeutic properties, particularly in the context of neurodegenerative diseases. It may act as a ligand that interacts with specific receptors or enzymes, modulating their activity .

Case Studies and Research Findings

Several studies have highlighted the biological activities and potential applications of this compound:

  • Study on Lung Cancer Cells:
    • Research demonstrated that this compound could inhibit the growth of lung cancer cells in vitro. The mechanisms involved are being explored to determine how it affects cell proliferation and apoptosis.
  • Antimicrobial Screening:
    • In assays evaluating antimicrobial properties, this compound showed moderate activity against certain bacterial strains. This suggests potential for development into an antimicrobial agent with further structural modifications .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Focus Findings
Lung Cancer CellsAntiproliferative effectsInhibition of cell growth observed
Antimicrobial ScreeningBacterial inhibitionModerate activity against specific strains
Mechanistic StudiesReceptor interactionsPotential modulation of enzyme activity

Mechanism of Action

The mechanism of action of methyl 2-(cyclobutylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications
Methyl 2-(cyclobutylamino)propanoate hydrochloride Not Available Not Available Cyclobutylamine, ester Hypothesized moderate lipophilicity and steric hindrance
(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride C₁₀H₂₀ClNO₂ 221.72 Cyclohexyl, ester Higher lipophilicity due to larger cyclohexyl group; used in peptide synthesis
1-Amino-1-cyclopropanecarbonitrile hydrochloride C₄H₇ClN₂ 118.56 Cyclopropane, nitrile High ring strain (cyclopropane); potential intermediate in agrochemicals
5-Amino-4-imidazolecarboxamide hydrochloride C₄H₆ClN₃O 147.56 Imidazole, carboxamide Heterocyclic bioactive scaffold; relevance in nucleotide synthesis

Key Observations:

Cycloalkyl Substituent Effects: The cyclobutyl group in the target compound balances steric bulk and ring strain compared to cyclopropane (higher strain) and cyclohexane (lower strain but higher lipophilicity) . This may influence binding affinity in drug design. Cyclohexyl analogs (e.g., [(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride]) exhibit greater lipophilicity, enhancing membrane permeability in bioactive molecules .

Functional Group Variations: Ester vs. Nitrile/Amide: Esters (as in the target compound) are hydrolytically labile, making them useful as prodrugs. In contrast, nitriles (e.g., 1-Amino-1-cyclopropanecarbonitrile hydrochloride) offer stability and reactivity in click chemistry .

Biological Implications: The imidazole-containing analog (5-Amino-4-imidazolecarboxamide hydrochloride) highlights the role of heterocycles in mimicking natural substrates (e.g., histidine in enzymes), whereas cyclobutyl/cyclohexyl esters may serve as conformationally restricted amino acid mimics .

Biological Activity

Methyl 2-(cyclobutylamino)propanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a cyclobutyl group attached to an amino acid-like structure. Its molecular formula is C8H14ClNC_8H_{14}ClN and it has a molecular weight of approximately 163.66 g/mol. The compound's structure can influence its biological activity, particularly its interaction with cellular targets.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific receptors or enzymes involved in cellular signaling pathways. Such interactions may lead to alterations in cell proliferation, apoptosis, and metabolic processes.

Anticancer Properties

Recent studies have investigated the antiproliferative effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro:

  • Cell Lines Tested : The compound was tested on lung cancer cell lines such as A431 (overexpressing EGFR WT) and H1975 (overexpressing EGFR L858R/T790M).
  • Efficacy : In these assays, this compound exhibited significant inhibition of cell proliferation, with IC50 values indicating potent activity against mutant forms of EGFR. For instance, compounds similar to this compound demonstrated IC50 values ranging from 3 nM to over 1 µM depending on the specific structural modifications made to the cyclobutyl moiety .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. Preliminary studies have indicated that compounds within this chemical class can inhibit bacterial growth, although specific data on this compound's efficacy against particular pathogens remains limited .

Case Studies and Research Findings

Several research studies have highlighted the biological activities of this compound:

  • Study on Lung Cancer Cells :
    • A recent investigation evaluated the compound's effects on A431 and H1975 cells.
    • Results indicated that this compound could selectively inhibit mutant EGFR over wild-type EGFR, suggesting potential for targeted therapy in non-small cell lung cancer (NSCLC) .
  • Antimicrobial Screening :
    • In a screening assay for antimicrobial properties, this compound showed moderate activity against certain bacterial strains.
    • Further optimization of the compound's structure may enhance its effectiveness as an antimicrobial agent.

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Cell Line IC50 (nM) Activity Type Notes
Lung Cancer Study A431>1000AntiproliferativePoor selectivity for wild-type EGFR
Lung Cancer Study H197541AntiproliferativeHigh selectivity for mutant EGFR
Antimicrobial ScreeningVarious BacteriaN/AAntimicrobialModerate activity observed

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